(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile
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Description
(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile, also known as F16, is a small molecule inhibitor that has shown potential in various scientific research applications.
Scientific Research Applications
Synthesis and Anticancer Properties
Research has explored the synthesis and evaluation of furan and thiazole derivatives for anticancer applications. Matiichuk et al. (2022) synthesized 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives, revealing moderate anticancer activity against certain breast cancer cell lines. These findings suggest the potential of such compounds in the development of new anticancer therapeutics (Matiichuk et al., 2022).
Photophysical Properties
Li et al. (2010) investigated novel biphenyl derivatives containing furan and thiophene groups for their photophysical properties. The study focused on the synthesis of these compounds and their characterization, highlighting their potential applications in materials science due to their interesting UV-Vis absorption and photoluminescence spectra (Li et al., 2010).
Antifungal and Anticancer Agents
Altıntop et al. (2014) synthesized and evaluated thiazolyl hydrazone derivatives for their anticandidal and anticancer activities. The study identified compounds with significant anticandidal activity against Candida utilis and promising anticancer effects against MCF-7 cancer cells, indicating the potential of these derivatives in medical applications (Altıntop et al., 2014).
Organic Solar Cell Applications
Kazici et al. (2016) synthesized a novel soluble asymmetric acrylonitrile derivative and evaluated it as an electron acceptor in bulk heterojunction organic solar cells. This work indicates the role of such compounds in enhancing the efficiency of solar energy conversion technologies (Kazici et al., 2016).
properties
IUPAC Name |
(E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S/c1-21-16-5-4-11(8-14(16)20)7-12(9-18)17-19-13(10-23-17)15-3-2-6-22-15/h2-8,10,20H,1H3/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEHEKMULFRJGZ-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile |
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